3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1211710-57-4; also named 9-isopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol) is a bicyclic tertiary amino alcohol belonging to the granatane (9-azabicyclo[3.3.1]nonane) structural class. The molecule features a bridgehead nitrogen at position 9 bearing an isopropyl substituent, a methyl group at the bridgehead position 3, and a hydroxyl group also at position 3, yielding the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B13650661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)N1C2CCCC1CC(C2)(C)O
InChIInChI=1S/C12H23NO/c1-9(2)13-10-5-4-6-11(13)8-12(3,14)7-10/h9-11,14H,4-8H2,1-3H3
InChIKeyUQSIPZZJOCAWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol: Core Physicochemical and Structural Profile for Chemical Procurement


3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1211710-57-4; also named 9-isopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol) is a bicyclic tertiary amino alcohol belonging to the granatane (9-azabicyclo[3.3.1]nonane) structural class. The molecule features a bridgehead nitrogen at position 9 bearing an isopropyl substituent, a methyl group at the bridgehead position 3, and a hydroxyl group also at position 3, yielding the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . This scaffold is structurally related to the tropane (8-azabicyclo[3.2.1]octane) family but possesses a distinct expanded bicyclic framework that confers unique conformational and pharmacological properties relevant to central nervous system (CNS) drug discovery, particularly as a conformationally constrained building block for neurotransmitter transporter and receptor ligand design [1].

Why N9-Unsubstituted or N9-Methyl Granatane Analogs Cannot Substitute for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol in CNS-Focused Research


The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is exquisitely sensitive to N-substituent identity: the nature of the group at the bridgehead nitrogen directly governs the conformational equilibrium of the bicyclic system and, consequently, the spatial orientation of pharmacophoric elements at positions 1, 3, and 9 [1][2]. In the specific case of 3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, the isopropyl group on N9 introduces steric bulk that is absent in the unsubstituted (N-H, CAS 280-97-7) and N-methyl (CAS 1210162-91-6) analogs, shifting the chair–chair conformational preference and altering the three-dimensional presentation of the C3-methyl and C3-hydroxyl groups to biological targets [1]. Furthermore, the isopropyl substituent increases calculated logP by approximately 1.28 units compared to the N-H analog (logP 1.524 vs. ~0.24), a lipophilicity shift that directly impacts blood-brain barrier permeability predictions, membrane partitioning, and off-target binding profiles [3][4]. Generic substitution with a less hindered or less lipophilic N-substituted analog therefore risks both conformational mismatch at the target binding site and altered pharmacokinetic behavior, making compound-specific procurement essential for reproducible structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol vs. Closest Analogs


N9-Isopropyl vs. N9-Unsubstituted: Computational logP Shift of +1.28 Units Drives Differential CNS Permeability Predictions

The introduction of an isopropyl group at the N9 position of the 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol scaffold produces a substantial increase in calculated partition coefficient (logP). The target compound (3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol) has a vendor-reported logP of 1.524, whereas the N9-unsubstituted analog (3-methyl-9-azabicyclo[3.3.1]nonan-3-ol, CAS 1210162-91-6) has a reported logP of 0.24, yielding a difference of +1.28 logP units [1][2]. This quantitative shift moves the compound from a highly hydrophilic profile (logP < 0.5, generally considered poor for passive BBB penetration) into a moderately lipophilic range (logP 1–3) that is empirically favored for CNS drug candidates. The intermediate N9-cyclopropyl analog (logP 1.01) confirms that isopropyl provides the largest lipophilicity gain among small N9-alkyl substituents for which data are available [3]. As a class-level inference from CNS drug design principles, a logP increase of this magnitude is expected to enhance passive membrane permeability and brain partitioning, making the isopropyl-substituted compound the preferred choice for CNS-targeted medicinal chemistry programs over the N-H or N-methyl variants [4].

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Granatane vs. Tropane Scaffold: 100-Fold Reduction in DAT Binding Affinity Informs CNS Target De-Risking Strategy

A direct head-to-head in vitro binding comparison demonstrated that 9-azabicyclo[3.3.1]nonane (granatane) derivatives bearing an N9-methyl group and a 3β-phenyl substituent exhibit dopamine transporter (DAT) binding affinities (Ki = 2–14 μM) that are approximately 100-fold weaker than cocaine and structurally analogous tropane (8-azabicyclo[3.2.1]octane)-based ligands when measured in rat caudate-putamen tissue [1]. This class-level evidence indicates that the granatane scaffold, including the target compound 3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, is intrinsically disadvantaged for DAT binding relative to tropane scaffolds due to the expanded methylene bridge [C(6)–C(7)] altering the spatial presentation of the 3-position substituents [1]. For programs seeking to avoid DAT-mediated off-target effects (e.g., abuse liability, cardiovascular side effects) while targeting other CNS receptors such as sigma-2, 5-HT₃, or muscarinic receptors, the granatane scaffold therefore offers a built-in selectivity advantage over tropane-based lead compounds [2].

Dopamine Transporter DAT Selectivity Scaffold Hopping Cocaine Binding Site

Conformational Impact of N9-Isopropyl: Steric Bulk Enforces Chair–Chair Conformation with Reduced Conformational Flexibility vs. N-Methyl and N-H Analogs

Molecular mechanics (MMX) calculations and ¹H/¹³C NMR studies on the 3-azabicyclo[3.3.1]nonane system established that the bicyclic scaffold overwhelmingly prefers a flattened chair–chair (CC) conformation with the N-substituent equatorial, but conformational flexibility increases when smaller N-substituents are present [1][2]. Specifically, 3-methyl-3-azabicyclo[3.3.1]nonan-9β-ol (N-methyl analog) exists as a monoconformational CC-β species in polar solvents but exhibits approximately 15% population of the chair–boat (BC-α) conformer in non-polar solvents [1]. The N9-isopropyl group in 3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol introduces greater steric demand than a methyl group; by class-level inference, this increased A-value (conformational free energy difference) of isopropyl (A-value ≈ 2.15 kcal/mol) vs. methyl (A-value ≈ 1.70 kcal/mol) further biases the equilibrium toward a single CC conformation with the N-isopropyl group equatorial and the C3 substituents locked in a defined spatial orientation [3][4]. This reduced conformational flexibility translates into a more rigid three-dimensional pharmacophore presentation, which is valuable for SAR studies requiring well-defined ligand geometry.

Conformational Analysis Molecular Mechanics NMR Spectroscopy Steric Effects

Predicted Physicochemical Properties: Boiling Point and Density Differentiate the N9-Isopropyl Compound from Lower-Molecular-Weight Granatane Analogs

The target compound (C₁₂H₂₃NO, MW = 197.32) has predicted physicochemical properties that quantitatively distinguish it from smaller N9-substituted granatane analogs. Its predicted boiling point of 290.2 ± 15.0 °C is approximately 30 °C higher than that predicted for the N-methyl regioisomer 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol (predicted BP ~259 °C, CAS 13962-79-3) and significantly higher than the N-H analog (BP not available but expected lower due to reduced MW) . The predicted density of 0.990 ± 0.06 g/cm³ also differs from the N-methyl analog's predicted density of 1.043 g/cm³ . These differences have practical implications for chromatographic purification (GC retention time, flash column solvent selection) and compound handling (liquid vs. solid state), making the isopropyl-substituted compound distinguishable in multi-component synthetic workflows .

Physicochemical Properties Boiling Point Density Purification

Commercial Availability and Purity: Multi-Vendor Access at ≥95% Purity Enables Reproducible SAR Campaigns

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is commercially available from multiple established chemical suppliers with documented purity specifications. AKSci offers the compound at 97% purity (CAS 1211710-57-4) , Leyan (Shanghai Haohong Biomedical) lists it at 98% purity in quantities from 50 mg to 10 g , and Enamine (via ChemBase catalog EN300-89060) supplies it at 95% purity [1]. This multi-vendor availability with purity ≥95% contrasts with the more limited commercial sourcing of the N9-cyclopropyl analog (single vendor identified) and the N-H analog (CAS 1210162-91-6, reported as discontinued at CymitQuimica) . For procurement decision-making, robust multi-source availability reduces supply chain risk and ensures batch-to-batch consistency for longitudinal SAR studies.

Commercial Availability Purity Specification Procurement Reproducibility

Recommended Research and Industrial Application Scenarios for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol


CNS Lead Optimization Campaigns Requiring DAT-Selectivity De-Risking with a Conformationally Constrained Granatane Scaffold

Medicinal chemistry programs targeting sigma-2, 5-HT₃, or muscarinic receptors where dopamine transporter (DAT) off-target activity must be minimized should prioritize this compound as a synthetic building block. The granatane scaffold confers approximately 100-fold lower DAT affinity compared to tropane-based frameworks, as demonstrated by Chen et al. (1996) for closely related N9-methyl-3β-phenyl granatane derivatives (Ki = 2–14 μM vs. cocaine/tropane Ki in low nanomolar range) [1]. The N9-isopropyl substituent further rigidifies the scaffold conformation and provides a logP of 1.524, placing it within the optimal range for CNS permeability [2][3].

Structure–Activity Relationship (SAR) Studies Investigating N9-Substituent Steric and Lipophilic Effects on Target Binding

The isopropyl group at N9 provides a quantifiable steric and lipophilic increment relative to N-methyl, N-H, and N-cyclopropyl analogs. The logP shift of +1.28 vs. N-H (1.524 vs. 0.24) and the predicted conformational rigidification (isopropyl A-value = 2.15 kcal/mol vs. methyl A-value = 1.70 kcal/mol) make this compound an essential comparator in systematic SAR matrices exploring the relationship between N9-substituent bulk, lipophilicity, and biological activity [4][5]. Its commercial availability from multiple vendors at ≥95% purity supports reproducible SAR data generation .

Synthetic Methodology Development Leveraging the Tertiary Amino Alcohol Motif for Late-Stage Functionalization

The compound's C3 tertiary alcohol and bridgehead N9-isopropyl groups provide two distinct handles for chemoselective derivatization—O-acylation/alkylation at the hydroxyl and potential N-dealkylation/quaternization at the bridgehead nitrogen. The predicted boiling point of 290 °C and density of 0.990 g/cm³ facilitate purification protocol design (e.g., flash chromatography solvent selection, GC monitoring), distinguishing it from lower-MW N-methyl analogs (BP ~259 °C) . Researchers developing parallel synthesis libraries on the granatane scaffold can exploit these differential physicochemical properties for streamlined purification.

Neuromuscular Blocking Agent Discovery Using the Granatane Scaffold as a Tropane Replacement

The 9-azabicyclo[3.3.1]nonane (granatane) ring system has been validated as a successful replacement for the 8-azabicyclo[3.2.1]octane (tropane) system in the design of potent, ultrashort-acting non-depolarizing neuromuscular relaxants [6]. The N9-isopropyl-3-methyl-3-hydroxy substitution pattern on the target compound provides a functionalized granatane core amenable to quaternization and diester formation, the key structural features governing NMB activity onset and duration. Programs exploring novel neuromuscular blocking agents should consider this compound as a differentiated scaffold starting point distinct from tropane-based leads.

Quote Request

Request a Quote for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.